molecular formula C17H21NO2S2 B3964070 5-(4-butoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

5-(4-butoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B3964070
M. Wt: 335.5 g/mol
InChI Key: RLDLFFLYGGPQTI-QINSGFPZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-butoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one, also known as BBPT, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties. BBPT belongs to the thiazolidinone family and has a molecular formula of C18H23NO2S2.

Mechanism of Action

5-(4-butoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one is believed to exert its pharmacological effects through multiple mechanisms. One proposed mechanism is that this compound inhibits the activity of enzymes involved in cancer cell growth and proliferation, such as topoisomerase II and histone deacetylase. This compound has also been shown to activate the Nrf2-ARE pathway, which is involved in antioxidant defense and detoxification. Additionally, this compound has been shown to inhibit the NF-κB pathway, which is involved in inflammation and cancer development.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis in cancer cells, reduce oxidative stress, and inhibit the production of pro-inflammatory cytokines. This compound has also been shown to inhibit the growth of cancer cells and reduce tumor size in animal models.

Advantages and Limitations for Lab Experiments

5-(4-butoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its stability and solubility in organic solvents. However, this compound has some limitations, including its low water solubility and potential toxicity at high concentrations.

Future Directions

There are several future directions for research on 5-(4-butoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one. One area of interest is the development of this compound as a potential anticancer drug. Further studies are needed to determine the optimal dosage and administration route of this compound for maximum efficacy and minimal toxicity. Additionally, research on the pharmacokinetics and pharmacodynamics of this compound is needed to better understand its mechanism of action and potential side effects. Overall, this compound has shown promising pharmacological properties and warrants further investigation for its potential therapeutic applications.

Scientific Research Applications

5-(4-butoxybenzylidene)-3-propyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential pharmacological properties, including its anti-inflammatory, antioxidant, and anticancer activities. In vitro studies have shown that this compound has the ability to inhibit the growth of cancer cells, induce apoptosis, and reduce oxidative stress. This compound has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.

properties

IUPAC Name

(5Z)-5-[(4-butoxyphenyl)methylidene]-3-propyl-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2S2/c1-3-5-11-20-14-8-6-13(7-9-14)12-15-16(19)18(10-4-2)17(21)22-15/h6-9,12H,3-5,10-11H2,1-2H3/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLDLFFLYGGPQTI-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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